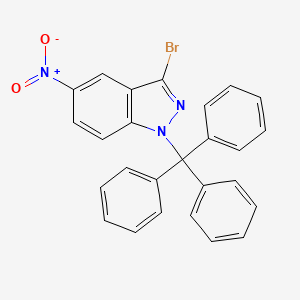

3-bromo-5-nitro-1-trityl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitro-1-tritylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUHZXZECHMGLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60730674 | |

| Record name | 3-Bromo-5-nitro-1-(triphenylmethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942189-39-1 | |

| Record name | 3-Bromo-5-nitro-1-(triphenylmethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60730674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-bromo-5-nitro-1-trityl-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 942189-39-1) is a pivotal intermediate in the field of organic synthesis and medicinal chemistry.[1][2] Its molecular architecture, featuring an indazole core functionalized with three distinct and strategically important chemical motifs, makes it an exceptionally valuable building block for the construction of complex molecular entities. The indazole ring system itself is a well-established "privileged scaffold" in drug discovery, forming the core of numerous compounds with significant biological activity, including anti-inflammatory and anti-cancer agents.[3][4][5]

This guide provides a comprehensive analysis of the chemical properties and reactivity of this compound. We will explore the causality behind its synthesis and the specific roles of its key functional groups:

-

The C-3 Bromo Group: A versatile handle for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions.

-

The C-5 Nitro Group: A strong electron-withdrawing group that activates the indazole ring and can be readily transformed into other functionalities, most notably an amine.

-

The N-1 Trityl Group: A bulky, acid-labile protecting group essential for regioselective control during multi-step synthetic sequences.

By understanding the interplay of these groups, researchers can harness the full synthetic potential of this powerful intermediate.

Molecular Architecture and Synthesis Strategy

The synthesis of this compound is a logical two-step process starting from 5-nitro-1H-indazole. The strategy hinges on first establishing the C-3 bromo and C-5 nitro substitution pattern on the core indazole ring, followed by the protection of the N-1 position to facilitate subsequent selective chemistry.

Synthetic Workflow

The overall synthetic pathway involves an electrophilic bromination followed by a nucleophilic N-alkylation (protection).

Caption: Overall synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-bromo-5-nitro-1H-indazole [6]

This protocol is based on a patented industrial process known for its high yield.[6]

-

Setup: Under a nitrogen atmosphere, charge a suitable reaction vessel with 5-nitro-1H-indazole (1.0 eq).

-

Dissolution: Add N,N-dimethylformamide (DMF) to dissolve the starting material (a typical ratio is 10 mL of DMF per 1 g of indazole).

-

Cooling: Cool the reaction mixture to between -5 °C and 0 °C using an ice-salt bath.

-

Bromination: Slowly add a solution of bromine (1.1 eq) in DMF dropwise, maintaining the internal temperature below 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Subsequently, warm the reaction slowly to 35-40 °C and maintain for approximately 11-12 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by pouring the mixture into ice water. The product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with water, and dry under a vacuum. The resulting 3-bromo-5-nitro-1H-indazole is typically a light yellow solid and can be used in the next step without further purification.[7] This process achieves yields of up to 95%.[6]

Step 2: Synthesis of this compound

This procedure is a standard N-protection using trityl chloride.[8]

-

Setup: Dissolve 3-bromo-5-nitro-1H-indazole (1.0 eq) in anhydrous pyridine.

-

Reagent Addition: Add trityl chloride (1.1 eq) portion-wise to the solution at room temperature. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

-

Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Physicochemical Properties

The introduction of the large, nonpolar trityl group significantly alters the physical properties of the indazole core, most notably increasing its molecular weight and lipophilicity.

| Property | Value / Description | Source |

| CAS Number | 942189-39-1 | [1][9] |

| Molecular Formula | C₂₆H₁₈BrN₃O₂ | [9] |

| Molecular Weight | 484.34 g/mol | [9] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Solubility | Expected to be highly soluble in common organic solvents (DCM, THF, Ethyl Acetate) and poorly soluble in water. | Inferred |

| Precursor M.P. | 210-214 °C (for 3-bromo-5-nitro-1H-indazole) | [7] |

Core Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its three key functional groups. The trityl group protects the acidic N-H proton, allowing chemists to perform reactions on the C-3 and C-5 positions that would otherwise be incompatible.

A. Reactions at the C-3 Position: The Bromo Handle

The bromine atom at the C-3 position is the primary site for introducing molecular complexity. It is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is significantly favored by the presence of the strongly electron-withdrawing nitro group at the C-5 position, which stabilizes the negatively charged Meisenheimer intermediate.[10][11][12]

Caption: Generalized SNAr pathway at the C-3 position.

This reactivity enables a wide range of transformations:

-

Amination: Reaction with primary or secondary amines to form 3-aminoindazole derivatives.

-

Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to generate 3-ether linkages.

-

Cross-Coupling Reactions: The C-Br bond is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki (to form C-C bonds with boronic acids), Sonogashira (C-C bonds with terminal alkynes), and Buchwald-Hartwig (C-N bonds with amines).

B. Transformations of the C-5 Nitro Group

The nitro group is a synthetic linchpin. Its primary and most crucial transformation is its reduction to a primary amine, which opens up a vast array of subsequent chemical modifications.

Protocol: Nitro Group Reduction [13][14]

-

Setup: Dissolve this compound (1.0 eq) in a solvent mixture, typically ethanol or ethyl acetate.

-

Reagent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq). Alternatively, for catalytic hydrogenation, slurry the starting material with 10% Palladium on carbon (Pd/C) in ethanol or methanol.

-

Reaction: If using SnCl₂, heat the mixture to reflux for several hours. For hydrogenation, subject the mixture to a hydrogen atmosphere (from a balloon or a Parr shaker) and stir at room temperature. Monitor the reaction by TLC/LC-MS.

-

Work-up (SnCl₂): After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Work-up (H₂/Pd-C): Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purification: The resulting 5-amino-3-bromo-1-trityl-1H-indazole can be purified by column chromatography.

The newly formed aniline derivative is a versatile nucleophile, ready for:

-

Amide/Sulfonamide Formation: Acylation with acid chlorides or coupling with carboxylic acids; reaction with sulfonyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (Sandmeyer reaction).

Caption: Transformation of the C-5 nitro group to an amine.

C. Cleavage of the N-1 Trityl Protecting Group

The final key transformation is the removal of the trityl group. Its acid-lability is its most important feature, allowing for deprotection under mild conditions that often leave other functional groups intact.[8] The mechanism proceeds through the formation of the highly stabilized triphenylmethyl (trityl) cation.[8]

Protocol: Acid-Catalyzed Detritylation [15]

-

Setup: Dissolve the N-trityl indazole derivative in a chlorinated solvent like dichloromethane (DCM).

-

Reagent: Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at 0 °C.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

-

Work-up: Concentrate the reaction mixture in vacuo. The residue can be co-evaporated with toluene to remove residual TFA.

-

Purification: The crude product, now containing the free N-H indazole, can be purified by chromatography or recrystallization. The byproduct, triphenylmethanol, is often easily separated.

Caption: Acid-catalyzed cleavage of the N-1 trityl group.

Conclusion: A Gateway to Chemical Diversity

This compound is more than a mere chemical; it is a testament to strategic molecular design. By providing orthogonal reactivity at three distinct sites, it empowers chemists to systematically and logically construct libraries of novel indazole-based compounds. The C-3 bromine allows for core diversification, the C-5 nitro group serves as a latent amine for appendage attachment, and the N-1 trityl group ensures these transformations can be carried out with precision and control. For professionals in drug discovery and development, mastering the properties and reactions of this intermediate is a key step toward unlocking new therapeutic possibilities.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

3-Bromo-5-nitro-1H-indazole - ChemBK. ChemBK.com. [Link]

-

Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

-

STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER. Taylor & Francis Online. [Link]

-

Full article: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Taylor & Francis Online. [Link]

-

Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate. [Link]

-

How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. [Link]

-

Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. Bentham Science. [Link]

-

Specifications of this compound. Capot Chemical. [Link]

-

Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles. ResearchGate. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

Indium-mediated cleavage of the trityl group from protected alcohols and diols. CORE. [Link]

-

Trityl Protection. Common Organic Chemistry. [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). [Link]

-

Nucleophilic Substitution Reactions. University of Calgary. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. Semantic Scholar. [Link]

-

This compound | C26H18BrN3O2. PubChem. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

-

9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

3-Bromo-5-nitrophenol | C6H4BrNO3. PubChem. [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health (NIH). [Link]

-

Indazolone synthesis. Organic Chemistry Portal. [Link]

-

Nucelophilic Aromatic Substitution Reactions. YouTube. [Link]

-

3-bromo-5-nitro-1h-indole (C8H5BrN2O2). PubChemLite. [Link]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

-

C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

-

3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. National Institutes of Health (NIH). [Link]

-

The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. LinkedIn. [Link]

Sources

- 1. 942189-39-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C26H18BrN3O2 | CID 58946443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. capotchem.com [capotchem.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

A Comprehensive Technical Guide to 3-bromo-5-nitro-1-trityl-1H-indazole (CAS 942189-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-bromo-5-nitro-1-trityl-1H-indazole, a key heterocyclic building block in medicinal chemistry. The strategic placement of a bromine atom, a nitro group, and a trityl-protected nitrogen atom on the indazole scaffold makes this compound a versatile intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development. This document details the synthesis of its precursor, a robust protocol for its preparation, methods for the strategic removal of the trityl protecting group, and a discussion of its reactivity and potential applications in drug discovery. The insights provided herein are intended to empower researchers to effectively utilize this valuable synthetic intermediate in their programs.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the indole ring system and participate in key biological interactions.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous therapeutic agents. The diverse biological activities exhibited by indazole derivatives, including anti-tumor, anti-inflammatory, and antimicrobial properties, have fueled extensive research into their synthesis and functionalization.

The subject of this guide, this compound, is a highly functionalized derivative poised for a range of synthetic transformations. The key structural features that underpin its utility are:

-

The 3-bromo Substituent: This serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

-

The 5-nitro Group: As a strong electron-withdrawing group, the nitro moiety modulates the electronic properties of the indazole ring system and can be a precursor to an amino group, opening up further avenues for derivatization.

-

The 1-trityl Protecting Group: The bulky trityl (triphenylmethyl) group provides robust protection of the N-1 position of the indazole ring, preventing unwanted side reactions during synthetic manipulations at other positions. Its lability under acidic conditions allows for its strategic removal at the desired stage of a synthetic sequence.

This guide will systematically dissect the synthesis, characterization, and synthetic utility of this important building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 942189-39-1 | [2] |

| Molecular Formula | C₂₆H₁₈BrN₃O₂ | [2] |

| Molecular Weight | 484.34 g/mol | [2] |

| Appearance | Predicted: Yellowish to off-white solid | General knowledge |

| Solubility | Predicted: Soluble in common organic solvents like dichloromethane, chloroform, and THF. | General knowledge |

| Storage | Store in a cool, dry place under an inert atmosphere. | [2] |

Synthesis and Purification

The synthesis of this compound is a two-step process commencing with the bromination of 5-nitro-1H-indazole, followed by the protection of the N-1 position with a trityl group.

Synthesis of 3-bromo-5-nitro-1H-indazole (Precursor)

A robust and high-yielding synthesis of the precursor has been reported in the patent literature.[3] The procedure involves the direct bromination of 5-nitro-1H-indazole.

Experimental Protocol:

Materials:

-

5-nitro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Bromine

-

Nitrogen gas

Procedure: [3]

-

Under a nitrogen atmosphere, dissolve 50 g of 5-nitro-1H-indazole in 500 mL of DMF in a three-necked reaction flask equipped with a stirrer.

-

Cool the reaction mixture to -5 °C.

-

Slowly add 55.8 g of bromine dropwise to the reaction mixture, maintaining the temperature at -5 °C.

-

After the addition is complete, stir the reaction mixture at 0 to -5 °C for 1 hour.

-

Slowly warm the reaction to 35-40 °C and maintain this temperature for 11 hours.

-

The crude product can be purified by recrystallization to yield 3-bromo-5-nitro-1H-indazole.

Causality of Experimental Choices: The use of DMF as a solvent facilitates the dissolution of the starting material and the reaction intermediates. The low temperature during the bromine addition helps to control the exothermicity of the reaction and improve selectivity. The subsequent warming period ensures the completion of the reaction.

Diagram: Synthesis of 3-bromo-5-nitro-1H-indazole

Caption: Synthetic scheme for the bromination of 5-nitro-1H-indazole.

N-Tritylation of 3-bromo-5-nitro-1H-indazole

Experimental Protocol (General Procedure):

Materials:

-

3-bromo-5-nitro-1H-indazole

-

Anhydrous pyridine or a mixture of a non-polar solvent and a base like triethylamine

-

Trityl chloride (TrCl)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve 3-bromo-5-nitro-1H-indazole (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.

-

Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

-

To this stirring solution, add trityl chloride (1.2 equivalents) portion-wise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices: The use of a base like triethylamine or pyridine is essential to neutralize the hydrochloric acid generated during the reaction. DMAP acts as a nucleophilic catalyst, accelerating the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of trityl chloride.

Diagram: N-Tritylation of 3-bromo-5-nitro-1H-indazole

Caption: General scheme for the N-tritylation reaction.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, a reasonable prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

| Technique | Predicted Features |

| ¹H NMR | Aromatic Protons (Indazole): Signals in the range of δ 7.5-8.5 ppm. The protons on the nitro-bearing ring will be deshielded. Aromatic Protons (Trityl): A complex multiplet in the range of δ 7.0-7.5 ppm, integrating to 15 protons. |

| ¹³C NMR | Indazole Carbons: Resonances in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group will be significantly deshielded. Trityl Carbons: A characteristic signal for the quaternary carbon around δ 70-80 ppm, and aromatic signals in the δ 125-145 ppm range. |

| IR (Infrared) | N-O Stretch (Nitro): Strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. C-Br Stretch: A band in the fingerprint region, typically around 600-500 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a bromine-containing compound at m/z 483 and 485. Fragmentation: A prominent peak corresponding to the loss of the trityl cation ([M-Trityl]⁺) and a base peak corresponding to the stable trityl cation (m/z 243). |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Cross-Coupling Reactions at the C-3 Position

The bromine atom at the C-3 position is a prime site for derivatization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is a common strategy in the synthesis of kinase inhibitors.

Diagram: Synthetic Utility via Cross-Coupling

Caption: Versatile C-3 functionalization via cross-coupling reactions.

Manipulation of the Nitro Group

The nitro group at the C-5 position can be readily reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This resulting aniline functionality can then be further derivatized through acylation, sulfonylation, or diazotization reactions, providing another layer of molecular diversity.

Deprotection of the Trityl Group

The trityl group is typically removed under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule.

Experimental Protocol (General Deprotection):

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA) or Formic acid

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the trityl-protected indazole in DCM.

-

Add a solution of TFA in DCM (e.g., 10-50% v/v) dropwise at 0 °C.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the deprotected indazole by column chromatography or recrystallization.

Causality of Experimental Choices: The use of a strong acid like TFA facilitates the cleavage of the C-N bond by protonating the nitrogen and stabilizing the resulting trityl cation. The reaction is often performed at low temperatures to control the reaction rate and minimize potential side reactions.

Diagram: Deprotection of the Trityl Group

Caption: Acid-catalyzed removal of the trityl protecting group.

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery, particularly for the development of kinase inhibitors. The indazole core is a known hinge-binding motif in many kinases. The ability to introduce diverse substituents at the C-3 position via cross-coupling allows for the exploration of the ATP-binding pocket and the optimization of potency and selectivity. The 5-nitro group (or its corresponding amino derivative) can be used to modulate solubility and to form additional interactions with the target protein.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex, biologically active molecules. Its well-defined points of functionalization, coupled with the robust and versatile chemistry of the indazole scaffold, make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, with the aim of facilitating its effective application in drug discovery and development programs.

References

-

ChemBK. (2024, April 9). 3-Bromo-5-nitro-1H-indazole. Retrieved from [Link]

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

AccelaChem. (n.d.). 942189-39-1,this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. A parallel synthesis demonstration library of tri-substituted indazoles containing new antimutagenic/antioxidant hits related to benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 手机浏览_新生物 [cnbio.net]

- 3. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-bromo-5-nitro-1-trityl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-5-nitro-1-trityl-1H-indazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, validated synthesis protocols, and the rationale behind its structural design, with a particular focus on the role of its constituent functional groups.

Core Molecular Profile

This compound is a substituted indazole derivative. The indazole core is a bicyclic aromatic system that is considered a bioisostere of indole, a common motif in biologically active molecules.[1] The strategic placement of bromo, nitro, and trityl groups confers specific chemical properties and reactivity to the molecule, making it a versatile intermediate in organic synthesis.

Physicochemical and Structural Data

A precise understanding of a molecule's properties is foundational to its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₈BrN₃O₂ | [2][3] |

| Molecular Weight | 484.34 g/mol | [2] |

| CAS Number | 942189-39-1 | [2][4] |

| Appearance | Light yellow crystal or powder | [5] |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for validation of the compound's identity via mass spectrometry.

Structural Representation

The structure of this compound is best understood visually. The following diagram illustrates the connectivity of the atoms and the key functional groups.

Caption: Chemical structure of this compound.

Synthesis and Rationale

The synthesis of this molecule involves a multi-step process that builds upon the foundational indazole scaffold. Understanding the purpose of each step is crucial for troubleshooting and optimization.

The Synthetic Pathway: A Logical Progression

A common route to this compound starts with the more basic 3-bromo-5-nitro-1H-indazole.[5][6] The trityl group is then introduced as a protecting group.

Caption: A representative synthetic workflow for the target compound.

Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole

This protocol is adapted from established methods for the bromination of nitro-indazoles.[6]

-

Dissolution: Dissolve 5-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Bromination: Slowly add a solution of bromine (Br₂) dropwise to the reaction mixture at a controlled temperature.

-

Expert Insight: The use of DMF as a solvent facilitates the reaction, and the dropwise addition of bromine helps to control the exothermicity of the reaction and prevent side products.

-

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove excess bromine. The product can then be precipitated by the addition of water.

-

Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole. A high yield of around 95% can be expected with this method.[6]

The Role of the Trityl Group

The introduction of the trityl (triphenylmethyl) group at the N1 position is a key strategic decision.

-

Steric Hindrance: The bulky trityl group provides significant steric hindrance, which can direct subsequent reactions to other positions on the indazole ring.

-

Protection: It serves as a robust protecting group for the N-H proton of the indazole, preventing it from participating in reactions where it is not desired. This is a common strategy in the synthesis of complex heterocyclic molecules.[7][8]

-

Solubility: The lipophilic nature of the three phenyl rings can enhance the solubility of the molecule in organic solvents, which is often advantageous for purification by column chromatography.

Characterization and Validation

The identity and purity of the synthesized this compound must be rigorously confirmed.

-

Mass Spectrometry (MS): This is the primary technique for confirming the molecular weight. The mass spectrum should show a molecular ion peak (or a related ion, such as [M+H]⁺) that corresponds to the calculated molecular weight of 484.34 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity of the molecule by showing the expected signals for the aromatic protons and carbons of the indazole and trityl groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A typical specification for this material is a purity of 98% or higher.[2]

Applications in Research and Drug Development

Substituted indazoles are a class of compounds with a wide range of biological activities, and they are frequently investigated in drug discovery programs.[9]

-

Medicinal Chemistry Scaffold: The this compound molecule is a valuable building block. The bromine at the 3-position can be readily displaced or used in cross-coupling reactions to introduce new functional groups. The nitro group at the 5-position can be reduced to an amine, which can then be further functionalized.

-

Pim Kinase Inhibitors: Structurally related indazole derivatives have been reported to possess anticancer activity as inhibitors of Pim kinases.[7]

-

Antimicrobial Agents: Other 5-nitro-1H-indazole derivatives have been investigated for their potential as antimicrobial agents.[9] The nitro group is a key feature in some antimicrobial drugs, where it can be reduced in target organisms to generate reactive nitrogen species.[10]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Irritant Potential: This compound may be irritating to the skin, eyes, and respiratory system.[5] Avoid direct contact and inhalation.

References

- Capot Chemical Co., Ltd. (n.d.). This compound Specifications.

- ChemScene. (n.d.). 3-Bromo-5-nitro-1-(oxan-2-yl)-1H-indazole.

- ChemBK. (2024, April 9). 3-Bromo-5-nitro-1H-indazole.

- Masagalli, J. N. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(8), 143-152.

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives.

- BLDpharm. (n.d.). 942189-39-1|this compound.

- PubChem. (n.d.). This compound.

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PubChem. (n.d.). 3-Bromo-5-nitrophenol.

- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-indazole.

- MDPI. (n.d.). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization.

- CHIRALEN. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- BLDpharm. (n.d.). 1352538-15-8|3-Bromo-5-nitro-1-propyl-1H-indazole.

- Guidechem. (n.d.). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?.

- MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. capotchem.com [capotchem.com]

- 3. This compound | C26H18BrN3O2 | CID 58946443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 942189-39-1|this compound|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 3-bromo-5-nitro-1-trityl-1H-indazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-5-nitro-1-trityl-1H-indazole (CAS 942189-39-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this complex heterocyclic compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

While experimentally obtained spectra for this specific molecule are not publicly available, this guide will provide a detailed prediction and interpretation based on the well-understood spectroscopic characteristics of the constituent moieties: the 3-bromo-5-nitro-1H-indazole core and the N-trityl protecting group. This approach allows for a robust understanding of the expected spectral features, which is invaluable for the identification and characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines the electron-withdrawing effects of the bromo and nitro groups on the indazole ring with the sterically demanding and electronically influential trityl group. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent such as deuterochloroform (CDCl₃) is expected to exhibit distinct signals corresponding to the protons of the indazole ring and the trityl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.5 | d | ~2.0 |

| H6 | ~8.2 | dd | ~9.0, 2.0 |

| H7 | ~7.0 | d | ~9.0 |

| Trityl-H (ortho) | ~7.3-7.4 | m | |

| Trityl-H (meta, para) | ~7.1-7.2 | m |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The downfield chemical shifts of the indazole protons (H4, H6, and H7) are a direct consequence of the deshielding effects of the aromatic system and the electron-withdrawing nitro group at the 5-position. The ortho-protons of the trityl group's phenyl rings are expected to be slightly downfield compared to the meta- and para-protons due to their proximity to the central quaternary carbon.

The coupling patterns of the indazole protons are anticipated to follow standard aromatic coupling rules. H4 is expected to appear as a doublet due to coupling with H6. H6 should present as a doublet of doublets from coupling with both H4 and H7. H7 is predicted to be a doublet due to its coupling with H6.

Causality in Experimental Design

The choice of a deuterated solvent like CDCl₃ is crucial as it is a common solvent for many organic compounds and has a well-defined residual solvent peak. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the overlapping multiplets of the trityl group protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show signals for each of the 26 carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~120 |

| C3a | ~140 |

| C4 | ~125 |

| C5 | ~145 |

| C6 | ~115 |

| C7 | ~110 |

| C7a | ~142 |

| Trityl-C (quaternary) | ~80 |

| Trityl-C (ipso) | ~143 |

| Trityl-C (ortho) | ~130 |

| Trityl-C (meta) | ~128 |

| Trityl-C (para) | ~127 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the indazole carbons are influenced by the substituents. The carbon bearing the bromine atom (C3) is expected to be significantly shielded compared to an unsubstituted carbon, while the carbon attached to the nitro group (C5) will be deshielded. The quaternary carbon of the trityl group will have a characteristic upfield chemical shift.

Experimental Considerations

Proton decoupling is a standard practice in ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons which tend to have longer relaxation times.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 484.06 (for ⁷⁹Br) / 486.06 (for ⁸¹Br) | Molecular ion peak |

| [M-Trityl]⁺ | 241.95 (for ⁷⁹Br) / 243.95 (for ⁸¹Br) | Loss of the trityl group |

| [Trityl]⁺ | 243.12 | Trityl cation |

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The most prominent fragmentation pathway is likely the cleavage of the N-trityl bond, leading to the formation of a stable trityl cation (m/z 243.12) which would likely be the base peak.

Rationale for Experimental Approach

Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion with minimal fragmentation. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1550-1490 | N-O asymmetric stretch (nitro group) |

| 1350-1300 | N-O symmetric stretch (nitro group) |

| 750-700 | C-Br stretch |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by the characteristic absorption bands of the aromatic rings from both the indazole and trityl moieties. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are key diagnostic peaks. The C-Br stretching frequency is in the fingerprint region and can be more difficult to assign definitively.

Experimental Protocol

The spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer, which requires minimal sample preparation. The solid sample is simply placed on the ATR crystal, and the spectrum is recorded.

Experimental Workflows and Diagrams

Spectroscopic Analysis Workflow

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Molecular Structure with Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]

-

Goldenberg, D. P. (2016). Principles of NMR Spectroscopy: An Illustrated Guide. University Science Books. [Link]

An In-depth Technical Guide to the Solubility of 3-bromo-5-nitro-1-trityl-1H-indazole in Organic Solvents

Introduction

In the landscape of modern drug discovery and organic synthesis, indazole derivatives are a cornerstone, recognized for their wide-ranging biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The compound 3-bromo-5-nitro-1-trityl-1H-indazole is a key synthetic intermediate, offering a versatile scaffold for the development of novel therapeutics. The strategic placement of bromo and nitro groups provides reactive handles for further functionalization, while the trityl protecting group allows for selective reactions at other positions.

However, the successful application of this intermediate in any synthetic route or formulation study is fundamentally governed by its solubility. Understanding how this compound behaves in various organic solvents is critical for reaction setup, purification (e.g., crystallization), and analytical characterization. Poor solubility can lead to low reaction yields, challenging purifications, and inaccurate assay results.[4]

This technical guide provides a comprehensive analysis of the predicted solubility profile of this compound. As direct experimental data for this specific compound is not widely published, we will employ a first-principles approach, dissecting the molecule's structure to predict its behavior. Furthermore, this guide provides a detailed, field-proven experimental protocol for researchers to determine its thermodynamic solubility, ensuring reliable and reproducible data for critical research and development decisions.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The guiding principle is "like dissolves like," which states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6][7][8] To predict the solubility of this compound, we must analyze the physicochemical contributions of its constituent parts.

Chemical Structure:

-

IUPAC Name: 3-bromo-5-nitro-1-(triphenylmethyl)-1H-indazole

-

Molecular Formula: C₂₆H₁₈BrN₃O₂

-

Key Functional Groups:

-

Trityl Group (Triphenylmethyl): A large, bulky, and highly non-polar (hydrophobic) group.

-

Indazole Core: A bicyclic aromatic heterocycle, possessing moderate polarity.[9][10]

-

Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

-

Bromo Group (-Br): A halogen substituent that adds polarizability and weak polarity.

-

Analysis of Functional Group Contributions

-

The Dominance of the Trityl Group: The trityl group is the most significant structural feature. Comprising three phenyl rings, it is sterically massive and overwhelmingly non-polar. This group will dramatically decrease the molecule's affinity for polar solvents, especially protic solvents like water and alcohols.[11] Its large, hydrophobic surface area will favor interactions with non-polar solvents through London dispersion forces. The hydrophobicity imparted by the trityl group is a well-known characteristic utilized in carbohydrate chemistry to render polar molecules soluble in organic solvents.[11]

-

The Polar Core and Substituents: The indazole ring system, fused from benzene and pyrazole rings, is aromatic and contains nitrogen atoms, contributing to a moderate dipole moment.[9][10] The nitro group is highly polar and is a strong hydrogen bond acceptor. Aromatic nitro compounds generally exhibit low solubility in water but are soluble in various organic solvents, including polar aprotic and moderately polar ones like ethanol, acetone, and ethers.[12][13][14] The bromo group further increases the molecule's molecular weight and polarizability.

Predicted Solubility Behavior

Based on this structural analysis, we can formulate a strong hypothesis regarding the solubility of this compound:

-

High Solubility Predicted in:

-

Chlorinated Solvents: Dichloromethane (DCM), chloroform. The polarizability of the C-Cl bonds and the overall non-polar character of these solvents will effectively solvate the large trityl group.

-

Aromatic Solvents: Toluene, benzene. The π-π stacking interactions between these solvents and the numerous phenyl rings of the solute will promote dissolution.

-

Ethers: Tetrahydrofuran (THF), diethyl ether. These solvents offer a balance of moderate polarity and the ability to solvate large organic molecules.

-

-

Moderate to Good Solubility Predicted in:

-

Polar Aprotic Solvents: Acetone, ethyl acetate, acetonitrile. These solvents can interact with the polar nitro-indazole portion of the molecule but may be less effective at solvating the bulky trityl group compared to chlorinated solvents. The un-tritylated precursor, 3-bromo-5-nitro-1H-indazole, shows good solubility in polar aprotic solvents like DMSO.[15] While the trityl group will reduce this affinity, significant solubility is still expected.

-

-

Low to Insoluble Predicted in:

-

Polar Protic Solvents: Methanol, ethanol. The strong hydrogen-bonding network of these solvents will not be easily disrupted by the largely non-polar solute. While the nitro group can act as a hydrogen bond acceptor, this interaction is insufficient to overcome the hydrophobicity of the trityl group.

-

Highly Non-polar Aliphatic Solvents: Hexane, cyclohexane. While these solvents are non-polar, their London dispersion forces may not be sufficient to overcome the crystal lattice energy of the solid solute, which possesses a polar core.

-

Aqueous Solutions: The compound is expected to be virtually insoluble in water.

-

This predictive analysis provides a rational basis for solvent selection in experimental work. The following section details the methodology to confirm these predictions and obtain precise quantitative data.

Experimental Determination of Thermodynamic Solubility

To obtain definitive and reliable solubility data, a rigorous experimental protocol is required. The Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[16][17] This method measures the maximum concentration of a compound that can be dissolved in a solvent when the system has reached equilibrium between the solid and dissolved states.[18][19][20] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can yield higher, but metastable, values.[21][22][23]

Causality Behind Experimental Choices

-

Why the Shake-Flask Method? This method is chosen because it allows sufficient time for the dissolution and precipitation processes to reach a true equilibrium, providing a thermodynamically stable solubility value. This is critical for applications like crystallization and formulation where long-term stability is paramount.[16]

-

Why 24-48 Hours Incubation? Reaching equilibrium for complex organic molecules can be slow. A 24 to 48-hour incubation period with agitation ensures that the system is not kinetically trapped and that the measured concentration reflects the true thermodynamic limit.[24][25]

-

Why Temperature Control? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[18] Maintaining a constant, defined temperature (e.g., 25 °C) is essential for reproducibility and data comparability.

-

Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique because of its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants, which could interfere with other methods like UV spectroscopy.[26][27][28]

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at 25 °C.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes (1 mL)

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., add ~10-20 mg to 2 mL of solvent). b. Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. Visually confirm that excess solid remains.

-

Sample Filtration: a. After the incubation period, allow the vial to stand undisturbed at the same constant temperature for at least 1-2 hours to let the undissolved solid settle. b. Carefully draw the supernatant into a syringe. c. Attach a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to the syringe. d. Filter the solution into a clean HPLC vial. This step is critical to remove all undissolved particulates. Discard the first few drops to saturate the filter material and minimize any potential adsorption effects.

-

Preparation of Calibration Standards: a. Prepare a stock solution of the compound in a suitable solvent (acetonitrile or the mobile phase is often a good choice) at a known high concentration (e.g., 1 mg/mL). b. Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected solubility range.

-

HPLC Analysis: a. Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a good correlation coefficient (R² > 0.99). b. The saturated filtrate sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve. Record the dilution factor accurately. c. Inject the (diluted) filtrate sample and record the peak area.

-

Calculation: a. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent. Express the result in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical and experimental flows described in this guide.

Caption: Step-by-step experimental workflow.

Data Presentation

For systematic recording of experimental results, the following table structure is recommended. This allows for easy comparison of solubility across a range of solvents with varying polarities.

| Solvent | Solvent Type | Dielectric Constant (ε) | Qualitative Solubility (Visual) | Quantitative Solubility (mg/mL @ 25°C) | Notes |

| Dichloromethane | Chlorinated | 9.1 | |||

| Tetrahydrofuran | Ether | 7.5 | |||

| Toluene | Aromatic | 2.4 | |||

| Ethyl Acetate | Ester | 6.0 | |||

| Acetone | Ketone | 21.0 | |||

| Acetonitrile | Nitrile | 37.5 | |||

| Methanol | Alcohol (Protic) | 32.7 | |||

| n-Hexane | Aliphatic | 1.9 |

Conclusion

While a definitive, pre-existing dataset for the solubility of this compound is elusive, a robust and scientifically sound prediction can be made through structural analysis. The molecule's character is dominated by the large, non-polar trityl group, suggesting high solubility in chlorinated and aromatic solvents and poor solubility in polar protic solvents like alcohols and water. This guide provides not only a theoretical framework for understanding this behavior but also a detailed, actionable protocol for its experimental determination. By employing the gold-standard shake-flask method coupled with HPLC analysis, researchers, scientists, and drug development professionals can generate the high-quality, reliable solubility data essential for advancing their synthetic and therapeutic programs.

References

-

Abraham Entertainment. (2025, November 16). Solubility Of Polar Compounds: Unraveling The Secrets. Available at: [Link]

-

ChemBK. (2024, April 9). 3-Bromo-5-nitro-1H-indazole. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 545-549. Available at: [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Duffy, E., & Clark, J. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(10), 9874-9913. Available at: [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Brittain, H. G. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Available at: [Link]

-

Van den Abeele, J., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Available at: [Link]

-

Solubility of Things. Nitrobenzene. Available at: [Link]

-

Van den Abeele, J., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

-

Bjelobrk, Z., et al. (2021, April 23). Solubility prediction of organic molecules with molecular dynamics simulations. ResearchGate. Available at: [Link]

-

Abraham Entertainment. (2025, November 16). What Solvents Dissolve Polar Compounds. Available at: [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. Available at: [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Biorelevant.com. Solubility Check in FaSSIF or FeSSIF by HPLC. Available at: [Link]

-

ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available at: [Link]

-

ResearchGate. Principles of Solubility and Solutions. Available at: [Link]

-

Alsenz, J., & Kansy, M. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

-

YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?. Available at: [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Available at: [Link]

-

Wikipedia. Indazole. Available at: [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

-

Robertson, M. J., et al. (2017). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 60(10), 4275-4292. Available at: [Link]

-

Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(8), 1735-1763. Available at: [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

-

Arnold, M. E., et al. (2024). Water-Soluble Trityl Radicals for Fluorescence Imaging. Molecules, 29(5), 995. Available at: [Link]

-

Wilson, D. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Available at: [Link]

-

ResearchGate. (2025, August 10). Substituent Effects in Heterocyclic Systems. Available at: [Link]

-

Kobilka, M., et al. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 31, 1415-1426. Available at: [Link]

-

National Center for Biotechnology Information. 5-Nitroindazole. PubChem Compound Database. Available at: [Link]

-

ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. Indazole - Wikipedia [en.wikipedia.org]

- 11. One moment, please... [total-synthesis.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. chembk.com [chembk.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

- 21. ovid.com [ovid.com]

- 22. enamine.net [enamine.net]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. downloads.regulations.gov [downloads.regulations.gov]

- 25. biorelevant.com [biorelevant.com]

- 26. pharmaguru.co [pharmaguru.co]

- 27. pubs.acs.org [pubs.acs.org]

- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Strategic Role of 3-Bromo-5-nitro-1-trityl-1H-indazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to the development of a vast array of therapeutic agents.[1] Among these, the indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active molecules.[2] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing potent and selective drugs across various therapeutic areas.[3][4] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][5] Notably, several indazole-based compounds have been successfully developed into kinase inhibitors, a critical class of drugs in oncology.[6]

This technical guide delves into the specific role and applications of a key synthetic intermediate: 3-bromo-5-nitro-1-trityl-1H-indazole . We will explore its synthesis, the strategic importance of its functional groups, and its utility as a versatile building block in the synthesis of complex, medicinally relevant molecules. This guide is intended to provide senior application scientists and drug development professionals with a comprehensive understanding of how this intermediate can be effectively leveraged in drug discovery programs.

Synthesis and Physicochemical Properties of this compound

The journey to our target intermediate begins with the synthesis of its unprotected precursor, 3-bromo-5-nitro-1H-indazole. A common and efficient method for its preparation involves a two-step process starting from indazole.[7]

Step 1: Nitration of Indazole Indazole is first reacted with concentrated nitric acid to introduce a nitro group at the 5-position of the bicyclic ring system, yielding 5-nitro-1H-indazole.[7]

Step 2: Bromination of 5-nitro-1H-indazole The subsequent step involves the bromination of 5-nitro-1H-indazole. A patented process describes the dropwise addition of a bromine solution to a solution of 5-nitro-1H-indazole in N,N-dimethylformamide (DMF) to afford 3-bromo-5-nitro-1H-indazole with a high yield of 95%.[8][9] This method is noted for its mild reaction conditions and suitability for industrial-scale production.[8][9]

Protection with the Trityl Group

To facilitate regioselective reactions and prevent unwanted side reactions at the N1 position of the indazole ring, a protecting group is often introduced. The bulky triphenylmethyl (trityl) group is a common choice for this purpose. The protection of 3-bromo-5-nitro-1H-indazole with a trityl group yields the title compound, This compound . This intermediate is commercially available from various chemical suppliers, indicating its utility in research and development.

| Property | Value |

| Molecular Formula | C26H18BrN3O2 |

| Molecular Weight | 484.34 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in common organic solvents |

Table 1: Physicochemical Properties of this compound.

The Strategic Importance of Functional Groups in Medicinal Chemistry

The synthetic utility of this compound lies in the strategic placement of its three key functional moieties: the trityl group, the bromine atom, and the nitro group. Each plays a distinct and crucial role in a multi-step synthetic strategy.

The Trityl Group: A Bulky Guardian

The trityl group serves as a sterically demanding protecting group for the N1 position of the indazole ring. This is particularly important in reactions where the N1 proton could interfere with the desired chemical transformation, such as in metal-catalyzed cross-coupling reactions. Its bulky nature prevents reagents from accessing the N1 position, thereby ensuring that reactions occur at other desired sites on the molecule. The trityl group can be removed under acidic conditions or through reductive methods, often with high efficiency. For instance, indium metal in a mixture of methanol and tetrahydrofuran has been shown to effectively cleave the trityl group from protected nitrogen-containing heterocycles.[4][8]

The Bromine Atom at C3: A Gateway to Molecular Diversity

The bromine atom at the 3-position of the indazole ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, in particular, is a powerful tool for forming new carbon-carbon bonds.[2][5] By reacting the 3-bromoindazole with a wide range of boronic acids or their esters, a diverse array of aryl or heteroaryl substituents can be introduced at this position. This is a common strategy in the synthesis of kinase inhibitors, where specific aromatic groups at the C3 position are often crucial for binding to the target protein.[10]

The Nitro Group at C5: A Precursor to a Key Pharmacophoric Element

The nitro group at the 5-position serves as a synthetic precursor to a primary amine. The reduction of an aromatic nitro group to an amine is a well-established and high-yielding transformation in organic synthesis. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting 5-amino group is a key pharmacophoric element in many biologically active indazole derivatives. It can act as a hydrogen bond donor and can be further functionalized to modulate the compound's physicochemical properties and biological activity.

Application in the Synthesis of Pim Kinase Inhibitors: A Case Study

The Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.[6] Several indazole-based compounds have been identified as potent Pim kinase inhibitors. A plausible and efficient synthetic route to a key intermediate for Pim kinase inhibitors, 3-(pyrazin-2-yl)-1H-indazol-5-amine, can be envisioned utilizing this compound as the starting material.

Step-by-Step Synthetic Workflow:

-

Suzuki-Miyaura Coupling: The synthesis commences with a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable pyrazine boronic acid or ester. This reaction, typically catalyzed by a palladium complex, selectively forms a new carbon-carbon bond at the C3 position. The trityl group at N1 is crucial here to prevent N-arylation.

-

Reduction of the Nitro Group: Following the successful coupling, the nitro group at the C5 position is reduced to a primary amine. This is a standard transformation that can be accomplished with high efficiency using various reducing agents.

-

Deprotection of the Trityl Group: The final step in the synthesis of the core scaffold is the removal of the trityl protecting group from the N1 position. This is typically achieved under acidic conditions, which cleave the trityl group to reveal the free N-H of the indazole ring.

This synthetic strategy highlights the efficiency and versatility of this compound as a starting material. It allows for the controlled and sequential introduction of key pharmacophoric elements, leading to the rapid assembly of complex molecular architectures.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.1 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of the 5-Nitro Group

-

Dissolve the 5-nitroindazole derivative (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (3.0-5.0 eq.) and heat the mixture to reflux.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by adding a saturated solution of sodium bicarbonate until the solution is basic.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography if necessary.

Protocol 3: General Procedure for the Deprotection of the Trityl Group

-

Dissolve the N-tritylated indazole in a suitable solvent such as dichloromethane or a mixture of methanol and THF.

-

Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete as monitored by TLC or LC-MS.

-

Carefully neutralize the reaction mixture with a base such as saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its well-defined structure, with strategically placed and readily transformable functional groups, provides a robust platform for the synthesis of complex indazole-based drug candidates. The trityl protecting group ensures regiochemical control, while the bromo and nitro groups serve as handles for the introduction of molecular diversity and key pharmacophoric elements.

As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the importance of such well-designed synthetic building blocks will only increase. Future research will likely focus on expanding the repertoire of reactions that can be performed on this intermediate and its derivatives, leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. The logical and efficient synthetic pathways enabled by this compound make it an indispensable tool for medicinal chemists working at the forefront of drug discovery.

References

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P

- Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. Synlett. 2015. (URL: not available)

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

-

Trityl Group Deprotection from Tetrazoles - Thieme Gruppe. (URL: [Link])

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2014. (URL: [Link])

-